Bis(4-chlorophenyl)methanamine hydrochloride
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Overview
Description
Bis(4-chlorophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C13H11Cl2N•HCl and a molecular weight of 288.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ammonium chloride in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in a solvent like methanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-chlorophenyl)methanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)methanamine
- Bis(4-chlorophenyl) disulfide
- Bis(4-chlorophenyl) sulfone
- Bis(4-chlorophenyl) carbonate
Uniqueness
Bis(4-chlorophenyl)methanamine hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
bis(4-chlorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCQZCATBVBOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-41-4 |
Source
|
Record name | bis(4-chlorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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